molecular formula C22H29NO4S B2726389 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1797881-77-6

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide

Cat. No.: B2726389
CAS No.: 1797881-77-6
M. Wt: 403.54
InChI Key: XCVLKPCHXFODAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropylsulfonyl group attached to a phenyl ring, and an acetamide group linked to a methoxy-phenylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the isopropylsulfonyl phenyl intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.

    Coupling with the acetamide derivative: The intermediate is then reacted with an acetamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide or phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathways involved: The compound may influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)acetamide
  • 2-(4-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)acetamide

Uniqueness

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-phenylbutyl)acetamide is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S/c1-5-22(27-4,19-9-7-6-8-10-19)16-23-21(24)15-18-11-13-20(14-12-18)28(25,26)17(2)3/h6-14,17H,5,15-16H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVLKPCHXFODAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CC1=CC=C(C=C1)S(=O)(=O)C(C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.